molecular formula C12H16O4 B11728988 4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione

4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione

Cat. No.: B11728988
M. Wt: 224.25 g/mol
InChI Key: BNZBFYLKXOKGAO-UHFFFAOYSA-N
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Description

4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione is a chemical compound with the molecular formula C₁₂H₁₆O₄. It belongs to the class of cyclohexane derivatives and is characterized by the presence of a butanoyl group and two dimethyl groups attached to a cyclohexane ring with three ketone functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione typically involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular membranes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A precursor in the synthesis of 4-Butanoyl-2,2-dimethylcyclohexane-1,3,5-trione.

    Cyclohexane-1,3,5-trione: A structurally similar compound with three ketone groups on a cyclohexane ring.

    4-Acetyl-2,2-dimethylcyclohexane-1,3,5-trione: Similar to this compound but with an acetyl group instead of a butanoyl group.

Uniqueness

This compound is unique due to the presence of the butanoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-butanoyl-2,2-dimethylcyclohexane-1,3,5-trione

InChI

InChI=1S/C12H16O4/c1-4-5-7(13)10-8(14)6-9(15)12(2,3)11(10)16/h10H,4-6H2,1-3H3

InChI Key

BNZBFYLKXOKGAO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1C(=O)CC(=O)C(C1=O)(C)C

Origin of Product

United States

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